

2-Bromo-6-ethoxyaniline CAS number and structure

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Compound of Interest

Compound Name: 2-Bromo-6-ethoxyaniline

Cat. No.: B1373255

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An In-Depth Technical Guide to **2-Bromo-6-ethoxyaniline**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-6-ethoxyaniline**, a key halogenated aniline derivative utilized in synthetic chemistry. We will delve into its fundamental chemical and physical properties, including its unique structure and CAS identifier. The narrative will explore a logical and field-proven synthetic methodology, offering insights into the reaction mechanism and experimental considerations. Furthermore, this guide will illuminate the compound's strategic importance as a versatile building block in the development of novel pharmaceutical and agrochemical agents, supported by detailed reaction protocols and safety information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and fine chemical synthesis.

Compound Identification and Physicochemical Properties

2-Bromo-6-ethoxyaniline is a substituted aniline featuring a bromine atom and an ethoxy group positioned ortho to the amino functionality. This specific arrangement of substituents significantly influences the molecule's electronic properties and steric profile, making it a valuable and reactive intermediate in organic synthesis.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1072945-59-5[1][2][3].

Chemical Structure

The structure of **2-Bromo-6-ethoxyaniline** is characterized by a benzene ring substituted with an amino group at position 1, a bromine atom at position 2, and an ethoxy group at position 6.

Caption: Chemical structure of **2-Bromo-6-ethoxyaniline**.

Physicochemical Data

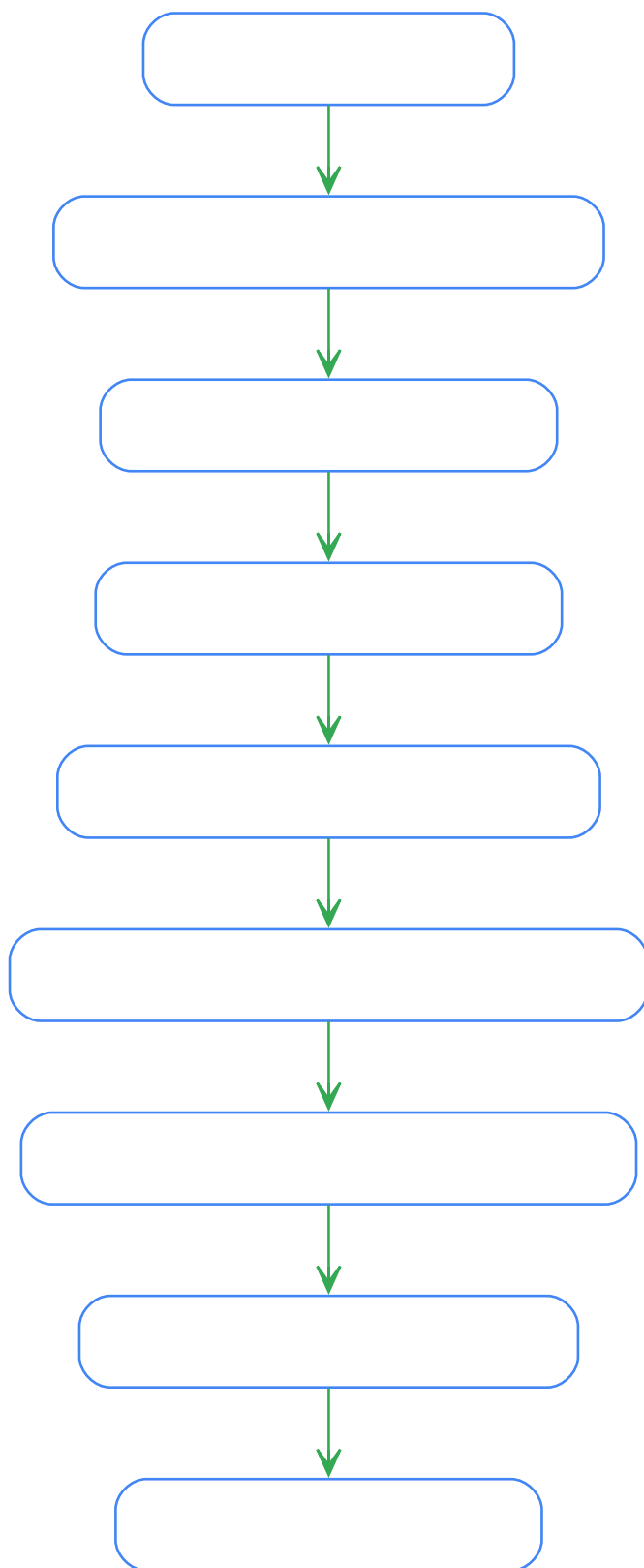
A summary of the key physical and chemical properties is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for ensuring safe handling and storage.

Property	Value	Source
CAS Number	1072945-59-5	[1][2][3]
Molecular Formula	C ₈ H ₁₀ BrNO	[1][2]
Molecular Weight	216.08 g/mol	[2]
Predicted Boiling Point	267.4 ± 20.0 °C	[2]
Predicted Density	1.455 ± 0.06 g/cm ³	[2]
MDL Number	MFCD11504835	[2][3]
Storage Conditions	2-8°C, Inert atmosphere, Light-proof	[1][2][3]

Synthesis and Mechanistic Considerations

The synthesis of **2-Bromo-6-ethoxyaniline** typically involves the regioselective bromination of a suitable precursor, such as 2-ethoxyaniline. The choice of brominating agent and reaction conditions is paramount to achieving high yield and selectivity, preventing the formation of undesired di- or para-brominated isomers.

A common and effective laboratory-scale approach utilizes N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored for its ability to provide a low, steady concentration of elemental bromine, which helps to control the electrophilic aromatic substitution reaction on the activated aniline ring. The ethoxy and amino groups are both ortho-, para-directing; however, the steric bulk of the ethoxy group helps to direct the incoming electrophile (Br^+) to the vacant ortho position.



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Caption: General workflow for the synthesis of **2-Bromo-6-ethoxyaniline**.

Detailed Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored, ensuring efficient conversion and minimizing side-product formation.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-ethoxyaniline (1.0 eq.).
- **Solvent Addition:** Dissolve the starting material in anhydrous dichloromethane (CH_2Cl_2) under a nitrogen atmosphere.
- **Cooling:** Cool the resulting solution to 0°C using an ice-water bath. This step is critical to moderate the reaction rate and prevent over-bromination.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq.) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 5°C during the addition.
- **Reaction:** Allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.
- **Monitoring:** Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane).
- **Quenching:** Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
- **Work-up:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure **2-Bromo-6-ethoxyaniline**.

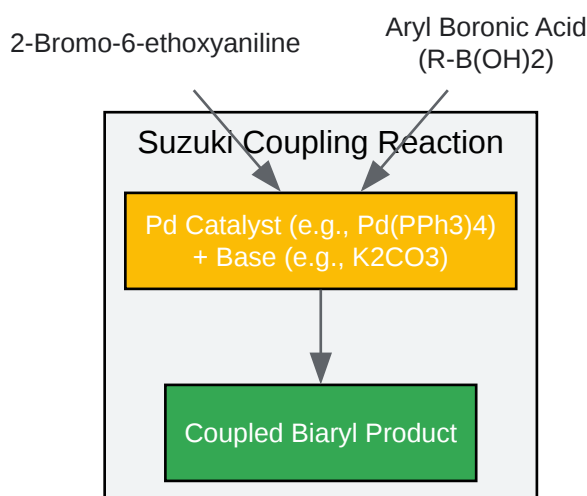
Applications in Drug Discovery and Agrochemical Synthesis

2-Bromo-6-ethoxyaniline serves as a pivotal intermediate for constructing more complex organic molecules.^[2] Its utility stems from the presence of three distinct functional groups—amino, bromo, and ethoxy—that can be selectively manipulated. The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or diazotization reactions.

This trifunctional nature makes it a valuable building block for synthesizing heterocyclic compounds that form the core of many therapeutic agents and modern agrochemicals like herbicides and fungicides.^{[2][4]}

Role in Cross-Coupling Reactions

The carbon-bromine bond is particularly amenable to forming new carbon-carbon or carbon-nitrogen bonds via reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings.^[4] These reactions are foundational in modern medicinal chemistry for assembling the molecular frameworks of drug candidates.^[4] For example, in a Suzuki coupling, the bromo-substituted aniline can be coupled with a boronic acid to create a new biaryl structure, a common motif in pharmacologically active molecules.



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Caption: Role of **2-Bromo-6-ethoxyaniline** in a Suzuki coupling reaction.

Safety, Handling, and Storage

As with many halogenated anilines, **2-Bromo-6-ethoxyaniline** must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggest that it may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.^{[5][6][7]}

Precautionary Measures

- **Engineering Controls:** Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.^{[5][6][7]} Ensure that an eyewash station and safety shower are readily accessible.^[5]
- **Personal Protective Equipment (PPE):** Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.^{[5][6][8]}
- **Handling:** Avoid breathing dust, fumes, or vapors.^{[5][8]} Prevent contact with skin and eyes. Wash hands thoroughly after handling.^{[5][7]}
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.^{[2][6]} For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.^{[2][3]}

Conclusion

2-Bromo-6-ethoxyaniline (CAS: 1072945-59-5) is a strategically important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique ortho-substituted structure provides a versatile platform for advanced organic synthesis, particularly in the realm of cross-coupling reactions. Understanding its properties, synthesis, and safe handling protocols is essential for leveraging its full potential in research and development settings.

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